1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Structure–Activity Relationship 5-HT1A Receptor Substitution Pattern

This imidazo[2,1-f]purine-2,4-dione derivative combines a 3-(2-oxopropyl) group—linked to PDE inhibition—with a 1,7-dimethyl-8-phenyl topology, omitting the basic amine side chain required for 5-HT1A/5-HT7 binding. It serves as a selective PDE screening candidate and a clean negative control in aminergic receptor panels. The unsubstituted 8-phenyl ring and 1,7-dimethyl pattern provide an ideal starting point for systematic adenosine receptor SAR. Researchers can use this compound to map PDE isoform selectivity (PDE4B/PDE10A) and quantify metabolic stability without interference from piperazine-related CYP450 N-dealkylation.

Molecular Formula C18H17N5O3
Molecular Weight 351.366
CAS No. 876669-39-5
Cat. No. B2903929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876669-39-5
Molecular FormulaC18H17N5O3
Molecular Weight351.366
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C
InChIInChI=1S/C18H17N5O3/c1-11-9-21-14-15(19-17(21)23(11)13-7-5-4-6-8-13)20(3)18(26)22(16(14)25)10-12(2)24/h4-9H,10H2,1-3H3
InChIKeyCQBHVOGMCDOXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7-Dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876669-39-5): A Structurally Distinct Imidazo[2,1-f]Purine-2,4-Dione for Neuropharmacology Research


The compound 1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876669-39-5) belongs to the imidazo[2,1-f]purine-2,4-dione class, a tricyclic scaffold derived from the xanthine core that has yielded ligands for serotonin (5-HT1A, 5-HT7) and dopamine D2 receptors as well as phosphodiesterase (PDE4B, PDE10A) inhibitors [1]. Its substitution pattern—1,7-dimethyl, 8-phenyl, and notably 3-(2-oxopropyl)—distinguishes it from the more extensively studied 1,3-dimethyl or 1-benzyl-3-propyl analogs, placing it at the intersection of PDE-targeting (reminiscent of the 2-oxopropyl-bearing denbufylline scaffold) and CNS receptor-targeting chemotypes [2]. The compound is available from chemical suppliers as a research-grade screening candidate with typical purity of 95% and a molecular weight of 351.37 g/mol .

Why 1,7-Dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Substituted by Other Imidazo[2,1-f]Purine-2,4-Diones


The imidazo[2,1-f]purine-2,4-dione scaffold is exquisitely sensitive to substitution patterns, with different N-1, N-3, N-7, and N-8 modifications driving divergent target selectivity profiles. Published structure–activity relationship (SAR) studies demonstrate that the position and nature of substituents critically determine whether a derivative behaves as a 5-HT1A receptor ligand (Ki values from 5.6 to 96.5 nM for N-8-arylpiperazinylpropyl analogs), a PDE4B/PDE10A inhibitor, or an A3 adenosine receptor antagonist [1][2]. The target compound uniquely combines a 3-(2-oxopropyl) group—a moiety associated with PDE inhibition in the xanthine chemotype denbufylline—with a 1,7-dimethyl-8-phenyl arrangement that lacks the basic amine side chain required for high-affinity serotonin receptor binding [3]. This singular substitution topology means that swapping in a 1,3-dimethyl congener or a piperazinylalkyl derivative would yield a fundamentally different pharmacological profile, invalidating cross-class generalization.

Product-Specific Quantitative Evidence Guide for 1,7-Dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (876669-39-5): Evidence of Differentiation


Structural Divergence from 1,3-Dimethyl Congeners Alters Pharmacological Trajectory

Unlike 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione derivatives, which rely on an N-8-arylpiperazinylalkyl substituent to achieve high 5-HT1A affinity (Ki values of 5.6–96.5 nM) [1], the target compound bears an 8-phenyl group directly attached to the imidazole ring without a basic amine linker. Published SAR confirms that deletion of the piperazine linker abolishes sub-100 nM 5-HT1A binding, while activity shifts toward other targets such as PDEs or adenosine receptors depending on the remaining substituents. The 1,7-dimethyl versus 1,3-dimethyl arrangement further alters the electronic environment of the purine-2,4-dione core, influencing hydrogen-bonding patterns with biological targets.

Structure–Activity Relationship 5-HT1A Receptor Substitution Pattern

3-(2-Oxopropyl) Substituent Imparts PDE Inhibition Potential Absent in Saturated Alkyl Analogs

The 3-(2-oxopropyl) group of the target compound is structurally homologous to the 7-(2-oxopropyl) substituent of denbufylline, a selective PDE4 inhibitor (IC50 ≈ 30–100 nM for PDE4) [1]. In contrast, the majority of published imidazo[2,1-f]purine-2,4-diones carry a 3-methyl, 3-propyl, or 3-benzyl group and have been profiled primarily for serotonin receptor affinity rather than PDE inhibition [2]. The carbonyl group of the oxopropyl moiety can participate in key hydrogen-bond interactions within the PDE catalytic site that are unavailable to simple alkyl-substituted analogs. Among the limited PDE-profiled derivatives, compounds bearing the 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl) side chain achieved PDE4B and PDE10A inhibition with IC50 values in the high nanomolar/low micromolar range [3], providing a class-level benchmark for PDE activity anticipation.

Phosphodiesterase Inhibition 2-Oxopropyl Moiety Denbufylline Analog

8-Phenyl Substituent Distinguishes Target from 8-Alkyl and 8-Benzyl Analogs in Adenosine Receptor SAR

Structure–activity relationship studies on imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists indicate that the nature of the 7- and 8-substituents is critical for affinity and selectivity. The reference compound 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e) achieves a Ki(hA3) of 0.8 nM with selectivity ratios of Ki(hA1/hA3) = 3,163 and Ki(hA2A/hA3) = 6,250 [1]. While 11e carries 7-methyl, the target compound features a distinct 8-phenyl group with no substitution at the 7-position of the imidazole ring. Replacing the 7-methyl with an 8-phenyl substituent is expected to significantly alter the A3 binding pose and selectivity fingerprint compared to the sub-nanomolar lead 11e. Notably, 8-phenyl substituted imidazo[2,1-f]purines have been less extensively profiled at adenosine receptors than their 7-substituted counterparts, representing an underexplored chemical space.

A3 Adenosine Receptor 8-Phenyl Substituent Selectivity

Absence of N-8 Piperazine Linker Reduces CYP450-Mediated Metabolism Risk Relative to Arylpiperazinyl Analogs

Metabolic stability studies on 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have demonstrated that the piperazine ring and its N-aryl substituent are primary sites of CYP450-mediated oxidative metabolism [1]. The target compound, lacking both the piperazine linker and the extended alkyl chain, is expected to exhibit a distinctly different metabolic profile. Specifically, while arylpiperazinylalkyl analogs show moderate-to-high intrinsic clearance in human liver microsome (HLM) assays, the 8-phenyl-imidazo[2,1-f]purine scaffold without a basic amine side chain avoids the N-dealkylation and piperazine ring hydroxylation pathways that dominate the metabolism of the antidepressant-lead series [2].

Metabolic Stability Piperazine Linker CYP450 Metabolism

1,7-Dimethyl Substitution Pattern Differs from 1,3-Dimethyl in Tautomeric Equilibrium and Hydrogen-Bonding Capacity

The 1,7-dimethyl substitution of the target compound generates a distinct tautomeric and hydrogen-bonding landscape compared to the 1,3-dimethyl configuration found in most literature imidazo[2,1-f]purine-2,4-diones. In the 1,3-dimethyl series, both purine nitrogens at positions 1 and 3 are methylated, leaving the 2,4-dione motif as the sole hydrogen-bonding element. The target compound's 1,7-dimethyl arrangement leaves the N-3 position unmethylated, providing an additional hydrogen-bond donor (N3-H) that can interact with biological targets or influence solubility and crystal packing [1]. This feature is shared with the 1-benzyl-3-propyl A3 antagonist series (where N-1 is substituted and N-3 carries an alkyl group), but the combination of N3-H with the 3-(2-oxopropyl) chain is unique to the target compound [2].

Tautomerism 1,7-Dimethyl Hydrogen Bond Donor

8-Phenyl Group Lacks Electron-Withdrawing Substituents Found in High-Affinity Adenosine A3 Antagonists, Suggesting Distinct SAR Niche

In the 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione A3 antagonist series, the presence of electron-withdrawing or hydrogen-bond-accepting substituents at the 7-position para position of the phenyl ring significantly modulates A3 affinity. For example, 7-(4-fluorophenyl) and 7-(4-methoxyphenyl) analogs exhibit altered Ki values relative to the unsubstituted 7-phenyl or 7-methyl leads [1]. The target compound's 8-phenyl group is unsubstituted, lacking the para-substituents that fine-tune A3 affinity and A1/A2A selectivity in the well-characterized series. This unsubstituted 8-phenyl topology provides a baseline for probing the intrinsic contribution of the phenyl ring to target binding without confounding electronic effects.

Electron-Withdrawing Group A3 Selectivity 8-Phenyl SAR

Best-Fit Application Scenarios for 1,7-Dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (876669-39-5) Based on Evidence Profile


Chemical Probe for PDE4/PDE10A Inhibition Screening in Neuroinflammation Models

The 3-(2-oxopropyl) moiety positions this compound as a potential PDE inhibitor in the structural lineage of denbufylline [1]. Unlike the serotonin-targeted imidazo[2,1-f]purine-2,4-diones that dominate the published literature, the target compound can be deployed in PDE4B and PDE10A enzymatic screening cascades to explore the contribution of the 1,7-dimethyl-8-phenyl topology to PDE isoform selectivity. The absence of a basic amine side chain also reduces the likelihood of off-target aminergic receptor binding, increasing the signal-to-noise ratio in PDE-focused assays.

Baseline Scaffold for Structure–Activity Relationship (SAR) Expansion at Adenosine A3 Receptors

Given the established role of the imidazo[2,1-f]purine-2,4-dione core in A3 adenosine receptor antagonism [1], the target compound's unsubstituted 8-phenyl group and unique 1,7-dimethyl pattern provide an ideal starting point for systematic SAR exploration. Researchers can introduce substituents at the para position of the 8-phenyl ring or modify the 3-(2-oxopropyl) chain to map affinity and selectivity determinants at adenosine receptor subtypes, filling a gap in the current SAR landscape that has focused predominantly on 7-substituted and 1-benzyl-3-propyl analogs.

Metabolic Stability Reference Standard for Imidazo[2,1-f]Purine Scaffold Optimization

The absence of the metabolically labile piperazine linker distinguishes the target compound from the antidepressant-lead imidazo[2,1-f]purine-2,4-diones that exhibit CYP450-mediated N-dealkylation [1][2]. The compound can serve as a metabolic stability benchmark in human liver microsome (HLM) assays, enabling medicinal chemistry teams to quantify the metabolic liability introduced by adding piperazine or other basic amine side chains to the core scaffold.

Negative Control for 5-HT1A/5-HT7 Receptor Binding Assays in Imidazo[2,1-f]Purine Screening

Because the target compound lacks the N-8-arylpiperazinylalkyl substituent required for high-affinity 5-HT1A and 5-HT7 receptor binding (Ki values of 5.6–96.5 nM for active analogs) [1], it is predicted to be inactive at these aminergic receptors. This makes it a useful negative control compound in counter-screening panels, allowing researchers to verify that biological effects observed in phenotypic assays are not driven by serotonergic or dopaminergic off-target activity.

Quote Request

Request a Quote for 1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.